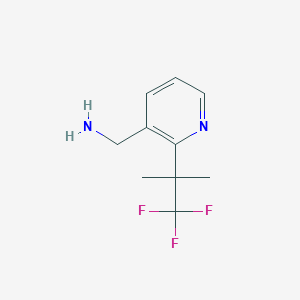
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is a fluorinated organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Introduction of the methanamine group: The methanamine group is then attached to the pyridine ring through a reductive amination reaction, using reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but lacks the methanamine group.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F3N2 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-7(6-14)4-3-5-15-8/h3-5H,6,14H2,1-2H3 |
InChI Key |
AXMQBEBBJOOVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


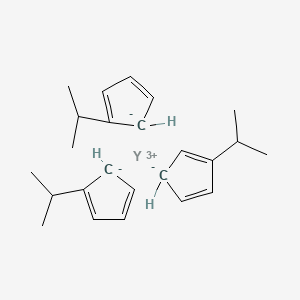
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)
![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)

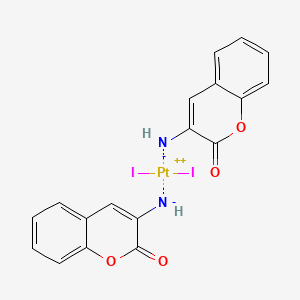
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
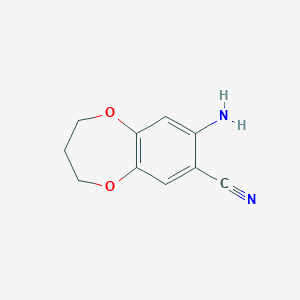

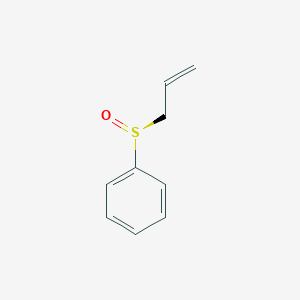
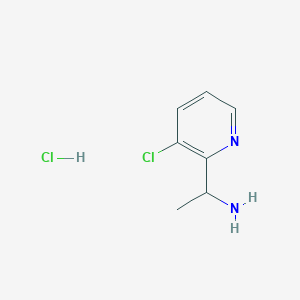
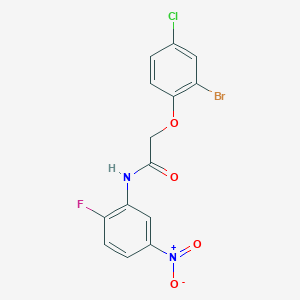
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)

